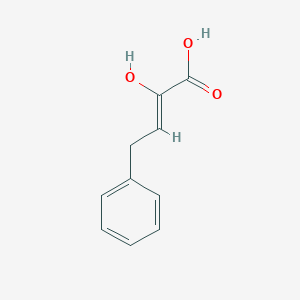

(R)-2-hydroxy-4-phenyl-butenoic acid

Description

Contextual Significance in the Production of Chiral Fine Chemicals

The importance of (R)-2-hydroxy-4-phenyl-butenoic acid and its derivatives, such as ethyl (R)-2-hydroxy-4-phenylbutyrate, lies in their role as key intermediates in the synthesis of a variety of commercially significant chiral fine chemicals. lookchem.com Chiral fine chemicals are enantiomerically pure compounds that are crucial in the pharmaceutical, agrochemical, and flavor and fragrance industries. The biological activity of many pharmaceuticals is dependent on their stereochemistry, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even cause adverse effects.

This compound is a notable precursor for the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors. lookchem.com ACE inhibitors are a class of medications used to treat high blood pressure and heart failure. The synthesis of these drugs often requires enantiomerically pure starting materials to ensure the final product has the correct stereochemistry for optimal efficacy.

The production of chiral α-hydroxy acids and their esters is of considerable interest due to their versatility as synthetic intermediates. google.com They can be converted into a range of other important chiral molecules, such as epoxides, amino acids, and other complex structures, while retaining the stereochemical integrity of the chiral center. google.com The demand for enantiomerically pure compounds has driven the development of various synthetic strategies to access these valuable molecules efficiently and with high optical purity. nih.gov

Historical Development of Asymmetric Synthesis Methodologies Applied to Related Structures

The synthesis of chiral molecules like this compound is deeply rooted in the historical development of asymmetric synthesis. The field of asymmetric synthesis, which aims to create a specific enantiomer of a chiral product, has evolved significantly since the pioneering work of Louis Pasteur in the 19th century. chiralpedia.com Early methods for obtaining enantiomerically pure compounds often relied on the resolution of racemic mixtures, a process that is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer. google.com

The mid-20th century saw the emergence of more sophisticated approaches, including the use of chiral auxiliaries, chiral reagents, and chiral catalysts, to induce stereoselectivity in chemical reactions. chiralpedia.comresearchgate.net A significant breakthrough in the asymmetric synthesis of α-hydroxy acids was the development of chiral catalysts. youtube.com These catalysts, often metal complexes with chiral ligands, can facilitate the enantioselective transformation of a prochiral substrate into a chiral product with high efficiency and enantiomeric excess.

Several key strategies have been historically and are currently employed for the synthesis of this compound and its esters. These methodologies reflect the broader advancements in asymmetric synthesis:

Classical Racemate Resolution: This traditional method involves the separation of a racemic mixture of 2-hydroxy-4-phenylbutanoic acid. While straightforward, it is often inefficient due to the 50% yield limitation. lookchem.com

Enantioselective Reduction of α-Keto Acids and Esters: This approach involves the asymmetric reduction of a prochiral α-keto acid or ester, such as 2-oxo-4-phenylbutanoic acid or its ethyl ester, to the corresponding chiral α-hydroxy acid or ester. lookchem.comnih.gov This can be achieved using chiral reducing agents or through catalytic hydrogenation with a chiral catalyst.

Chemo-enzymatic and Biocatalytic Methods: The use of enzymes in organic synthesis has gained prominence due to their high stereoselectivity and mild reaction conditions. nih.gov Enzymes like dehydrogenases and lipases have been successfully employed for the asymmetric synthesis of α-hydroxy acids. google.comcalis.edu.cn For instance, the microbial reduction of ethyl 2-oxo-4-phenylbutanoate to ethyl (R)-2-hydroxy-4-phenylbutanoate has been demonstrated with high enantiomeric excess. nih.gov A chemo-enzymatic route combining lactonase-mediated resolution with hydrogenation has also been developed. calis.edu.cn

The development of these diverse synthetic routes highlights the continuous effort to achieve more efficient, selective, and sustainable methods for producing enantiomerically pure compounds like this compound, which are vital for the advancement of various sectors, particularly the pharmaceutical industry.

Data on the Synthesis of this compound and its Ethyl Ester

The following table summarizes different approaches for the synthesis of this compound and its widely used ethyl ester, highlighting the diversity of methodologies developed over time.

| Methodology | Starting Material | Key Transformation | Product | Reported Enantiomeric Excess (ee) | Reference |

| Chemo- and Enantioselective Hydrogenation | Ethyl 2,4-dioxo-4-phenylbutyrate | Heterogeneous catalytic hydrogenation followed by crystallization and hydrogenolysis | Ethyl (R)-2-hydroxy-4-phenylbutyrate | up to 86% (initial hydrogenation step) | lookchem.com |

| Biocatalytic Reduction | Ethyl 2-oxo-4-phenylbutanoate | Microbial reduction using Rhodotorula minuta or Candida holmii | Ethyl (R)-2-hydroxy-4-phenylbutanoate | 94-95% | nih.gov |

| Chemo-enzymatic Resolution | Racemic 4-phenyl-2-hydroxy-4-butyrolactone | Lactonase-mediated asymmetric hydrolysis | (R)-2-hydroxy-4-phenylbutyric acid | Not specified | calis.edu.cn |

| Chemical Synthesis | Benzaldehyde (B42025) and pyruvic acid | Condensation, esterification, bio-enzyme catalyzed asymmetric reduction, and double-bond hydrogenation | Ethyl (R)-2-hydroxy-4-phenylbutanoate | >99% | google.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H10O3 |

|---|---|

Molecular Weight |

178.18 g/mol |

IUPAC Name |

(Z)-2-hydroxy-4-phenylbut-2-enoic acid |

InChI |

InChI=1S/C10H10O3/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h1-5,7,11H,6H2,(H,12,13)/b9-7- |

InChI Key |

YMLXHBGASXFDIQ-CLFYSBASSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C/C=C(/C(=O)O)\O |

Canonical SMILES |

C1=CC=C(C=C1)CC=C(C(=O)O)O |

Origin of Product |

United States |

Synthetic Methodologies for R 2 Hydroxy 4 Phenyl Butenoic Acid

Asymmetric Reduction Approaches

Asymmetric reduction strategies are paramount in the synthesis of (R)-2-hydroxy-4-phenyl-butenoic acid, offering high stereoselectivity. These methods can be broadly categorized into enzymatic bioreductions and asymmetric catalytic hydrogenations of prochiral precursors.

Enzymatic Bioreduction of 2-oxo-4-phenyl-3-butenoic acid

Enzymatic bioreduction has emerged as a powerful and sustainable method for the synthesis of chiral compounds. The asymmetric reduction of 2-oxo-4-phenyl-3-butenoic acid and its esters to this compound is achieved with high enantioselectivity using various enzyme systems.

The selection and improvement of enzymes are critical for developing efficient biocatalytic processes. Carbonyl reductases and dehydrogenases are the primary classes of enzymes employed for the stereoselective reduction of the keto group in 2-oxo-4-phenyl-3-butenoic acid derivatives.

One notable example involves the structure-guided evolution of a carbonyl reductase from Gluconobacter oxydans (GoCR) for the enhanced production of ethyl (R)-2-hydroxy-4-phenylbutyrate ((R)-HPBE). researchgate.net Through computational analysis, key amino acid residues (Cys93, Ile187, and Trp193) in the enzyme's active site were identified for mutation. Site-directed mutagenesis led to the creation of several improved variants. The triple mutant, mut-W193L/C93I/I187L, exhibited a remarkable 37-fold increase in catalytic efficiency (kcat/Km) compared to the wild-type enzyme. researchgate.net Furthermore, the stereoselectivity was significantly improved from an enantiomeric excess (e.e.) of 43.0% for the wild-type to over 99% e.e. for the engineered variants. researchgate.net

| Enzyme Variant | Relative Catalytic Efficiency (kcat/Km) | Enantiomeric Excess (e.e.) |

|---|---|---|

| Wild-type GoCR | 1.0 | 43.0% |

| mut-W193L | 9.8-fold increase | >99% |

| mut-W193L/C93I | - | >99% |

| mut-W193L/I187L | - | >99% |

| mut-W193L/C93I/I187L | 37.0-fold increase | >99% |

Another effective enzyme for this transformation is D-lactate dehydrogenase (D-LDH) from Staphylococcus epidermidis. This enzyme has been successfully used for the NADH-dependent reduction of the corresponding α-keto acid to produce (R)-2-hydroxy-4-phenylbutyric acid. nih.gov

The high cost of nicotinamide (B372718) cofactors (NADH and NADPH) necessitates their continuous regeneration for large-scale biocatalytic processes. illinois.edu Two common and effective strategies involve coupling the primary reductase reaction with a secondary dehydrogenase that oxidizes a cheap co-substrate.

A glucose dehydrogenase (GDH) system is frequently employed for cofactor regeneration. In a study focused on improving the stability of the regeneration system, directed evolution was used to enhance the chemical stability of Bacillus megaterium GDH (BmGDH). The resulting mutant, BmGDHM6, showed a 9.2-fold increased tolerance to 1-phenylethanol (B42297) and was more stable in the presence of ethyl 2-oxo-4-phenylbutyrate and the product, ethyl (R)-2-hydroxy-4-phenylbutyrate. nih.gov This robust GDH was successfully coupled with a Candida glabrata carbonyl reductase for the asymmetric reduction of ethyl 2-oxo-4-phenylbutyrate, achieving a total turnover number of 1800 for the nicotinamide cofactor. nih.gov

The formate (B1220265) dehydrogenase (FDH) system offers an alternative with the advantage of producing gaseous CO2 as a benign byproduct. illinois.edu FDH has been effectively used for NADH regeneration in the synthesis of (R)-2-hydroxy-4-phenylbutyric acid. nih.gov A mutant of NAD-dependent D-lactate dehydrogenase was co-expressed with formate dehydrogenase in Escherichia coli to create a biocatalyst for the production of (R)-2-hydroxy-4-phenylbutyric acid from 2-oxo-4-phenylbutyric acid, using formate as the co-substrate for cofactor regeneration. researchgate.net

Utilizing whole microbial cells as biocatalysts can offer several advantages, including the elimination of tedious enzyme purification steps and inherent cofactor regeneration capabilities. A novel bio-reduction process was developed using whole cells of a recombinant Escherichia coli strain. This strain was engineered to co-express a mutant D-lactate dehydrogenase (d-nLDHY52L/F299Y) from Lactobacillus bulgaricus and a formate dehydrogenase. researchgate.net This whole-cell system efficiently converted 2-oxo-4-phenylbutyric acid (OPBA) to (R)-2-hydroxy-4-phenylbutyric acid ((R)-HPBA).

Optimization of the biocatalysis conditions was crucial for maximizing product yield and productivity. Under the optimized conditions, 73.4 mM of OPBA was reduced to 71.8 mM of (R)-HPBA in just 90 minutes, demonstrating high efficiency. researchgate.net The final product was obtained with an excellent enantiomeric excess of over 99% and a high productivity of 47.9 mM h⁻¹. researchgate.net

| Parameter | Value |

|---|---|

| Biocatalyst | Whole cells of E. coli co-expressing mutant d-nLDH and FDH |

| Substrate | 2-oxo-4-phenylbutyric acid (OPBA) |

| Product | (R)-2-hydroxy-4-phenylbutyric acid ((R)-HPBA) |

| Initial Substrate Concentration | 73.4 mM |

| Final Product Concentration | 71.8 mM |

| Reaction Time | 90 minutes |

| Product Enantiomeric Excess | >99% |

| Productivity | 47.9 mM h⁻¹ |

For industrial-scale production, continuous processes are often favored over batch processes due to their higher productivity and efficiency. Enzyme membrane reactors (EMRs) are particularly well-suited for continuous biocatalytic synthesis as they allow for enzyme retention and continuous product removal. academie-sciences.fracademie-sciences.fr

The continuous production of (R)-2-hydroxy-4-phenylbutyric acid has been successfully demonstrated in a 220 ml enzyme membrane reactor. nih.gov In this system, D-lactate dehydrogenase from Staphylococcus epidermidis was used for the reduction of the α-keto acid, and formate dehydrogenase was employed for NADH regeneration. nih.gov Over a period of four weeks, 1 kg of (R)-2-hydroxy-4-phenylbutyric acid was synthesized. The process achieved a mean space-time-yield of 165 g L⁻¹ d⁻¹ with low enzyme consumption for both FDH and D-LDH. nih.gov

Asymmetric Catalytic Hydrogenation of Unsaturated Precursors

Asymmetric catalytic hydrogenation is a highly efficient method for the synthesis of chiral molecules. wikipedia.org This approach has been successfully applied to the synthesis of 2-hydroxy-4-arylbutanoic acids through the direct hydrogenation of (E)-2-oxo-4-arylbut-3-enoic acids. acs.orgnih.gov

A notable study utilized a Ruthenium catalyst based on the chiral ligand SunPhos for this transformation. acs.orgnih.gov This catalytic system achieved good to excellent enantioselectivities, ranging from 85.4% to 91.8% e.e., for the synthesis of various 2-hydroxy-4-arylbutanoic acids. acs.orgnih.gov Further investigation revealed that the reaction conditions could be optimized for the hydrogenation of 2-oxo-4-phenylbutanoic acid, resulting in an improved enantioselectivity of 91.8% e.e. acs.orgnih.gov This optimized process also demonstrated high efficiency, with a turnover number (TON) of 2000 and a turnover frequency (TOF) of 200 h⁻¹. acs.orgnih.gov

| Catalyst System | Substrate | Product | Enantiomeric Excess (e.e.) | Turnover Number (TON) | Turnover Frequency (TOF) |

|---|---|---|---|---|---|

| Ru-SunPhos | (E)-2-oxo-4-arylbut-3-enoic acids | 2-hydroxy-4-arylbutanoic acids | 85.4-91.8% | - | - |

| Ru-SunPhos | 2-oxo-4-phenylbutanoic acid | 2-hydroxy-4-phenylbutanoic acid | 91.8% | 2000 | 200 h⁻¹ |

Additionally, the asymmetric hydrogenation of ethyl 2-oxo-4-phenylbutyrate has been investigated using Pt-Ir/γ-Al2O3 catalysts, indicating that various catalytic systems are being explored for this class of substrates. researchgate.net

Kinetic Resolution Strategies

Kinetic resolution is a method for separating a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. This results in one enantiomer reacting faster, leaving the other enantiomer unreacted and thus enriched.

Enzymes, particularly lipases, are widely used as biocatalysts for the kinetic resolution of racemic esters of 2-hydroxy-4-phenylbutanoic acid due to their high enantioselectivity and mild reaction conditions. researchgate.netnih.gov The principle lies in the enzyme's ability to selectively catalyze the hydrolysis or transesterification of one enantiomer of the racemic ester at a much higher rate than the other.

For instance, in the lipase-catalyzed hydrolysis of racemic ethyl 2-hydroxy-4-phenylbutyrate, the enzyme preferentially hydrolyzes the (S)-ester to the corresponding (S)-acid, leaving the (R)-ester unreacted and in high enantiomeric excess. researchgate.net Conversely, in transesterification, a racemic alcohol can be resolved by selective acylation of one enantiomer. Lipases such as Candida antarctica lipase (B570770) B (CALB) and Pseudomonas cepacia lipase are commonly employed. nih.gov The choice of solvent and acyl donor can significantly influence the enantioselectivity and reaction rate. nih.gov

| Enzyme | Reaction Type | Substrate | Product(s) | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Lipase AK | Transesterification | Racemic ethyl-2-hydroxy-4-phenylbutyrate | Ethyl (R)-2-hydroxy-4-phenylbutyrate | Up to 99% consensus.app |

| Novozym 435 | Transesterification | Racemic ethyl-2-hydroxy-4-phenylbutyrate | (R)-2-hydroxy-4-phenylbutanoic acid | High (E=22) researchgate.net |

| Lipase PS | Transesterification | Racemic ethyl-2-hydroxy-4-phenylbutyrate | (S)-acetate and (R)-alcohol | >100 (apparent E value) researchgate.net |

A classical and industrially viable method for resolving racemic carboxylic acids is through the formation of diastereomeric salts with a chiral base. libretexts.org The racemic (R,S)-2-hydroxy-4-phenyl-butenoic acid is reacted with an enantiomerically pure chiral amine, such as (1R,2S)-2-amino-1,2-diphenylethanol or cinchonidine, to form a pair of diastereomeric salts. nih.govresearchgate.net

These diastereomeric salts have different physical properties, including solubility. nii.ac.jp By carefully selecting the solvent and crystallization conditions, one of the diastereomeric salts will preferentially crystallize out of the solution, leaving the other in the mother liquor. researchgate.net The less soluble salt can then be isolated by filtration. Subsequent acidification of the separated diastereomeric salt regenerates the chiral resolving agent and yields the desired enantiomer of the carboxylic acid in high optical purity. The choice of solvent can be critical, as it can sometimes reverse the relative solubilities of the diastereomeric salts, a phenomenon known as chirality switching. researchgate.net

| Racemic Acid | Chiral Resolving Agent | Solvent | Less Soluble Diastereomer | Resulting Enantiomer |

|---|---|---|---|---|

| (R,S)-2-hydroxy-4-phenylbutanoic acid | (-)-ADPE | CHCl3 | (R)-acid salt | (R)-2-hydroxy-4-phenylbutanoic acid nih.gov |

| (R,S)-2-hydroxy-4-phenylbutanoic acid | Cinchonidine | EtOH | (R)-acid salt | (R)-2-hydroxy-4-phenylbutanoic acid nih.gov |

| (R,S)-2-hydroxy-4-phenylbutanoic acid | Enantiopure aminoalcohol | Butanol | (S)-salt | (S)-2-hydroxy-4-phenylbutanoic acid researchgate.net |

| (R,S)-2-hydroxy-4-phenylbutanoic acid | Enantiopure aminoalcohol | Aqueous solution | (R)-salt | (R)-2-hydroxy-4-phenylbutanoic acid researchgate.net |

Multi-Step Chemical Synthesis from Chiral Pool Starting Materials

The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure natural products such as amino acids, sugars, and hydroxy acids. researchgate.net These compounds can serve as versatile starting materials for the synthesis of more complex chiral molecules, including this compound.

A potential synthetic route could start from an appropriate chiral hydroxy acid, for example, (R)-mandelic acid or (S)-malic acid. The synthesis would involve a series of chemical transformations to extend the carbon chain and introduce the necessary functional groups while preserving the initial stereochemistry. For instance, starting from (R)-mandelic acid, the synthesis might involve protection of the hydroxyl and carboxyl groups, followed by a sequence of reactions such as chain extension via Grignard or Wittig-type reactions, and subsequent functional group manipulations to arrive at the target molecule. This approach leverages the inherent chirality of the starting material to control the stereochemistry of the final product. A patent describes a multi-step synthesis starting from (R)-acetoxysuccinic anhydride (B1165640) and benzene. google.com

Derivatization from Naturally Derived Chiral Precursors (e.g., L-Malic Acid)

A common and economically viable strategy for the synthesis of chiral compounds is to utilize precursors that are naturally available in an enantiomerically pure form. L-Malic acid, a readily available and inexpensive chiral building block, serves as a versatile starting material for the synthesis of ethyl (R)-2-hydroxy-4-phenylbutanoate, a closely related derivative of the target acid. researchgate.net This approach leverages the inherent stereochemistry of the starting material to establish the desired chirality in the final product.

The synthetic route starting from L-malic acid involves a series of chemical transformations. While specific multi-step chemical syntheses have been developed, a key challenge is to efficiently convert the chiral precursor to the target molecule while maintaining the stereochemical integrity of the chiral center. researchgate.net The process generally involves the protection of functional groups, modification of the carbon skeleton, and subsequent deprotection steps to yield the desired product. The use of L-malic acid provides a practical and efficient pathway for obtaining the (R)-enantiomer of 2-hydroxy-4-phenylbutanoic acid derivatives. researchgate.net

Stereoselective Intermediate Formation and Sequential Transformations

Alternative synthetic strategies focus on the creation of the chiral center through stereoselective reactions at a key step in the synthesis. These methods often involve the formation of a stereochemically defined intermediate, which is then carried through a series of transformations to the final product.

One notable approach involves the asymmetric reduction of a prochiral ketone precursor, such as ethyl 2-oxo-4-phenyl-butyrate (OPBE). researchgate.net This transformation can be achieved using either chemical or enzymatic methods. Carbonyl reductases, for instance, have been employed for the highly selective asymmetric reduction of OPBE to yield ethyl (R)-2-hydroxy-4-phenylbutanoate ((R)-HPBE). researchgate.net This biocatalytic approach is advantageous due to its high enantioselectivity and operation under mild reaction conditions.

Another strategy involves the synthesis from chiral building blocks other than L-malic acid. For example, a process starting from (R)-acetoxysuccinic anhydride has been reported. google.com This method involves the reaction of the anhydride with benzene, followed by a reduction step. This sequence of reactions allows for the formation of (R)-2-hydroxy-4-phenylbutyric acid with high optical purity. google.com The key to this methodology is the use of a chiral starting material that dictates the stereochemistry of the final product through a series of controlled chemical transformations.

Furthermore, the direct asymmetric reduction of 2-oxo-4-phenyl-3-butenoic acid using microorganisms has been explored to produce (R)-2-hydroxy-4-phenyl-3-butenoic acid. googleapis.com This method offers a direct route to the unsaturated analogue of the target compound with high optical purity. The selection of the appropriate microorganism is crucial for achieving high enantioselectivity. googleapis.com

Table 1: Summary of Selected Synthetic Findings

| Precursor/Substrate | Reagent/Catalyst | Product | Optical Purity (% ee) |

|---|---|---|---|

| (R)-acetoxysuccinic anhydride | Benzene, AlCl₃, then H₂/Pd-C | (R)-2-hydroxy-4-phenylbutyric acid | 100 |

| 2-oxo-4-phenyl-3-butenoic acid | Arthroascus javanensis | (R)-2-hydroxy-4-phenyl-3-butenoic acid | 100 |

Stereochemical Aspects and Enantioselectivity in R 2 Hydroxy 4 Phenyl Butenoic Acid Synthesis

Factors Governing Enantiomeric Excess and Optical Purity

In biocatalytic methods, the choice of microorganism or isolated enzyme is a primary determinant of enantioselectivity. Different enzymes exhibit varying degrees of stereopreference. For instance, in the microbial reduction of the precursor ethyl 2-oxo-4-phenylbutyrate (OPBE), a screening of 63 different microorganisms found Candida krusei SW2026 to be a highly effective biocatalyst, producing the corresponding (R)-ester with 99.7% ee. researchgate.net Similarly, various recombinant lactonases have shown high selectivity in the kinetic resolution of racemic 2-hydroxy-4-phenyl-4-butyrolactones, with one variant achieving 92.8% ee for the (R)-acid. calis.edu.cn Lipase (B570770) AK has also been used effectively in the resolution of racemic ethyl-2-hydroxy-4-phenylbutyrate, resulting in an enantiomeric excess for the (R)-ester of up to 99%. researchgate.net

Reaction conditions play a critical role in optimizing both yield and enantiopurity. Key parameters include:

pH and Temperature: For the Candida krusei reduction, the optimal conditions were identified as a pH of 6.6 and a temperature of 30 °C. researchgate.net In classical resolution using chiral resolving agents, the crystallization temperature, which can range from -10 to 50°C, significantly impacts the purity of the diastereomeric salt formed. google.com

Co-substrates and Solvents: The presence of a co-substrate like glucose is often necessary to regenerate cofactors (e.g., NADH/NADPH) required for reductase enzymes, directly impacting the efficiency of the asymmetric reduction. researchgate.net The choice of solvent is also crucial; in optical resolution procedures, solvents such as water, dioxane, and methyl isobutyl ketone can yield a product with high optical purity. google.com

Substrate Concentration: High substrate concentrations can lead to substrate inhibition or toxicity in whole-cell biocatalytic systems, resulting in decreased conversion and enantioselectivity. To overcome this, strategies such as substrate fed-batch processes or the use of aqueous/organic biphasic systems have been employed. In the case of Candida krusei, using a water/dibutyl phthalate (B1215562) biphasic system enhanced the enantiomeric excess from 87.5% in an aqueous medium to 97.4% at a high substrate concentration of 20 g/L. researchgate.net

The following table summarizes the performance of various biocatalytic systems in producing the (R)-enantiomer, highlighting the high enantiomeric excess achievable under optimized conditions.

| Biocatalyst | Method | Substrate | Key Condition(s) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Candida krusei SW2026 | Asymmetric Reduction | Ethyl 2-oxo-4-phenylbutyrate | pH 6.6, 30 °C, 5% glucose | 99.7% | researchgate.net |

| Recombinant Lactonase (reFPL4) | Kinetic Resolution (Hydrolysis) | rac-2-hydroxy-4-phenyl-4-butyrolactone | pH 6.4–6.7 | 92.8% | calis.edu.cn |

| Lipase AK | Kinetic Resolution | rac-Ethyl-2-hydroxy-4-phenylbutyrate | Ethenylethanoate solvent, 30 °C | >99% | researchgate.net |

| Recombinant Reductase in E. coli | Asymmetric Reduction | Ethyl 2-oxo-4-phenylbutyrate | Substrate feeding strategy | 99.9% | researchgate.net |

Chiral Induction Mechanisms in Biocatalytic and Chemocatalytic Transformations

The creation of a single enantiomer from a prochiral or racemic precursor relies on a chiral inductor that can effectively differentiate between two enantiomers or two enantiotopic faces of a molecule. Both enzymes and chiral chemical catalysts achieve this through the formation of diastereomeric transition states with significantly different energy levels.

In biocatalytic transformations , the mechanism of chiral induction is rooted in the highly specific three-dimensional structure of the enzyme's active site. nih.govnih.gov

Asymmetric Reduction: When a prochiral ketone, such as ethyl 2-oxo-4-phenylbutyrate, enters the active site of a ketoreductase, it is positioned in a highly constrained environment. The binding pockets of the active site orient the substrate in a specific conformation relative to the hydride-donating cofactor (NAD(P)H). This forces the hydride to attack the carbonyl group from a specific face, leading to the formation of one stereoisomer almost exclusively. researchgate.netresearchgate.net

Kinetic Resolution: In lipase- or lactonase-catalyzed kinetic resolution, the enzyme selectively catalyzes the reaction of one enantiomer from a racemic mixture at a much higher rate than the other. calis.edu.cnresearchgate.netnih.gov For example, in the hydrolysis of racemic cis-/trans-4-phenyl-2-hydroxy-4-butyrolactones, the lactonase preferentially binds and hydrolyzes the (S)-enantiomer, leaving the unreacted (R)-enantiomer to be recovered in high optical purity. calis.edu.cn This selectivity arises because the transition state for the binding and reaction of the preferred enantiomer is energetically more favorable within the chiral active site.

In chemocatalytic transformations , chiral induction is typically achieved by using a metal catalyst complexed with a chiral ligand. A notable example is the enantioselective hydrogenation of ethyl 2,4-dioxo-4-phenylbutyrate. lookchem.com In this process, a heterogeneous platinum catalyst is modified with a chiral alkaloid, dihydrocinchonidine. The chiral modifier adsorbs onto the platinum surface, creating a chiral environment. The substrate molecule then coordinates with this modified surface in a specific orientation. This directed coordination ensures that hydrogen is delivered to one of the prochiral faces of the ketone, leading to the preferential formation of the (R)-hydroxy ester with an enantiomeric excess of up to 86% before further purification. lookchem.com The efficiency of this induction depends on the interaction between the chiral modifier, the metal surface, and the substrate.

Stereochemical Control in De Novo Synthesis Pathways

De novo synthesis pathways aim to construct the chiral center with the desired stereochemistry from the outset, rather than resolving a racemic mixture. This approach is often more atom-economical and can lead to higher theoretical yields of the desired enantiomer.

A primary strategy for stereochemical control is asymmetric hydrogenation . As discussed previously, the hydrogenation of ethyl 2-oxo-4-phenylbutyrate or its derivatives over a chirally modified catalyst is a key de novo method. lookchem.comresearchgate.net The reduction of the ketone at the C2 position using biocatalysts like Candida krusei or recombinant ketoreductases is a highly effective de novo pathway that directly converts a prochiral substrate into an enantiomerically pure product, often with ee values exceeding 99%. researchgate.netresearchgate.net

Another pathway involves the hydrogenation of a different precursor, (R)-2-acetoxy-4-oxo-4-phenylbutyric acid. In this multi-step synthesis, the stereochemistry is set, and a subsequent hydrogenation step reduces the ketone at the C4 position and removes the acetoxy group, ultimately yielding (R)-2-hydroxy-4-phenylbutyric acid with very high optical purity (approaching 100% ee). google.com

A chemo-enzymatic approach provides another elegant example of stereochemical control. This route begins with the enzymatic kinetic resolution of racemic cis-/trans-4-phenyl-2-hydroxyl-4-butyrolactones. calis.edu.cn After the lactonase selectively hydrolyzes the (S)-lactone, the remaining optically pure (R)-lactone is separated. This intermediate then undergoes catalytic hydrogenation over a Palladium on carbon (Pd/C) catalyst, which opens the lactone ring and reduces the precursor to yield the final (R)-2-hydroxy-4-phenyl-butyric acid with an excellent enantiomeric excess of 98%. calis.edu.cnnih.gov This pathway effectively combines the high selectivity of an enzyme to set the stereocenter with a straightforward chemical transformation to arrive at the final product.

Advanced Characterization Methodologies in Research on R 2 Hydroxy 4 Phenyl Butenoic Acid

Chromatographic Methods for Enantiomeric Purity Assessment

Chromatographic techniques are indispensable for separating the enantiomers of (R)-2-hydroxy-4-phenylbutanoic acid from its (S)-counterpart and quantifying its optical purity.

Chiral High-Performance Liquid Chromatography (HPLC) is a primary method for the enantioseparation of chiral acids. The direct approach involves the use of a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to different retention times. chromatographyonline.com

The development of a robust HPLC method for (R)-2-hydroxy-4-phenylbutanoic acid focuses on selecting an appropriate CSP and optimizing the mobile phase to achieve baseline separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® AD, Chiralcel® OD), are widely applicable for a diverse range of compounds, including hydroxy acids. chromatographyonline.comacs.org Anion-exchange type CSPs are also specifically designed for the enantioseparation of acidic compounds. For acidic analytes like (R)-2-hydroxy-4-phenylbutanoic acid, mobile phase modifiers are often necessary. Trifluoroacetic acid is commonly added in small concentrations to normal-phase or polar organic mobile phases to improve peak shape and resolution. chromatographyonline.com

Table 1: Example Parameters for Chiral HPLC Method Development

| Parameter | Selection/Condition | Rationale |

| Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., Chiralpak® AD-H, Chiralcel® OD-H) | Broad enantioselectivity for various functional groups, including hydroxyl and carboxyl groups. nih.gov |

| Mobile Phase (Normal Phase) | n-Hexane / 2-Propanol (or Ethanol) mixture (e.g., 90:10 v/v) | Common solvent system for polysaccharide CSPs, allowing for optimization of retention and selectivity by adjusting the alcohol content. chromatographyonline.com |

| Mobile Phase Additive | 0.1% Trifluoroacetic Acid (TFA) | Suppresses the ionization of the carboxylic acid group, reducing peak tailing and improving chromatographic efficiency for acidic compounds. chromatographyonline.com |

| Flow Rate | 0.8 - 1.0 mL/min | Standard analytical flow rate for 4.6 mm I.D. columns, providing a balance between analysis time and separation efficiency. |

| Detection | UV at 254 nm | The phenyl group in the molecule provides strong chromophoric activity for reliable detection. |

Chiral Gas Chromatography (GC) offers high resolution and sensitivity for the analysis of volatile compounds. However, due to the low volatility and high polarity of hydroxy-carboxylic acids, derivatization is a mandatory prerequisite for the analysis of (R)-2-hydroxy-4-phenylbutanoic acid. colostate.edu The goal of derivatization is to convert the polar hydroxyl (-OH) and carboxyl (-COOH) groups into less polar, more volatile functional groups. researchgate.net

A typical two-step derivatization process is employed:

Esterification: The carboxylic acid group is converted to an ester, often a methyl or ethyl ester, by reaction with an alcohol in the presence of an acid catalyst. colostate.edu

Acylation or Silylation: The hydroxyl group is subsequently converted into an ester (e.g., trifluoroacetate) or a silyl (B83357) ether (e.g., trimethylsilyl (B98337) ether) by reacting with an acylating or silylating agent. researchgate.net

Once derivatized, the enantiomers can be separated on a GC column coated with a chiral stationary phase, most commonly a cyclodextrin (B1172386) derivative. gcms.cz The temperature program of the GC oven is a critical parameter, as lower temperatures often lead to better enantioselectivity, though at the cost of longer analysis times. chromatographyonline.com

Table 2: Typical Derivatization and GC Analysis Sequence

| Step | Procedure | Reagent Example | Purpose |

| 1. Esterification | Reaction with the carboxyl group. | Methanolic HCl | Converts the non-volatile -COOH group into a more volatile methyl ester. |

| 2. Acylation | Reaction with the hydroxyl group. | Trifluoroacetic Anhydride (B1165640) (TFAA) | Converts the polar -OH group into a less polar, volatile trifluoroacetyl ester. |

| 3. GC Analysis | Injection of the derivatized sample. | Chiral GC Column (e.g., Cyclodextrin-based) | Enantioseparation of the volatile, derivatized diastereomers. analytics-shop.com |

Spectroscopic Techniques for Structural Elucidation and Stereochemical Assignment

Spectroscopic methods are crucial for confirming the molecular structure, identifying impurities, and determining the absolute three-dimensional arrangement of atoms in (R)-2-hydroxy-4-phenylbutanoic acid.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. For chiral molecules, standard ¹H or ¹³C NMR spectra of the two enantiomers are identical. However, NMR can be used to determine enantiomeric purity and confirm stereochemistry through the use of Chiral Solvating Agents (CSAs). frontiersin.orgsemmelweis.hu

CSAs are enantiomerically pure compounds that form transient, non-covalent diastereomeric complexes with the analyte enantiomers. nih.gov These diastereomeric complexes have different magnetic environments, which can result in separate, distinguishable signals for the R- and S-enantiomers in the ¹H NMR spectrum. nih.govacs.org The chemical shift difference (ΔΔδ) between the signals of the two enantiomers allows for the direct quantification of the enantiomeric excess (ee). For α-hydroxy acids, protons close to the chiral center, such as the α-hydrogen, are most likely to show observable splitting in the presence of a suitable CSA. nih.gov

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts and Use of CSAs

| Nucleus | Atom Position | Typical Chemical Shift (δ) ppm | Notes on Stereochemical Confirmation |

| ¹H | C2-H (α-proton) | ~4.2 ppm | This proton's signal is often monitored for splitting upon addition of a Chiral Solvating Agent (CSA). nih.gov |

| ¹H | C3-H₂ | ~2.0 ppm | |

| ¹H | C4-H₂ | ~2.7 ppm | |

| ¹H | Phenyl-H | ~7.1-7.3 ppm | |

| ¹³C | C1 (Carboxyl) | ~175-180 ppm | The chemical shift for carboxylic acids can vary. researchgate.net |

| ¹³C | C2 (α-carbon) | ~70 ppm | |

| ¹³C | C3 | ~35 ppm | |

| ¹³C | C4 | ~31 ppm | |

| ¹³C | Phenyl-C | ~126-141 ppm |

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of (R)-2-hydroxy-4-phenylbutanoic acid, confirming its identity. Coupled with a separation technique like Liquid Chromatography (LC-MS), it becomes a powerful tool for impurity profiling, capable of detecting and identifying related substances and degradation products at very low levels. resolvemass.caijprajournal.comresearchgate.net

Using a soft ionization technique like Electrospray Ionization (ESI), the molecule is typically observed as a deprotonated molecule [M-H]⁻ in negative ion mode. Tandem mass spectrometry (MS/MS) can be used to fragment this ion, providing structural information. Common fragmentation pathways for hydroxy acids include the loss of water (H₂O) and carbon dioxide (CO₂).

Table 4: Expected Ions in Mass Spectrometry (ESI Negative Mode)

| Ion | Formula | Calculated m/z | Description |

| [M-H]⁻ | C₁₀H₁₁O₃⁻ | 179.07 | Deprotonated parent molecule. |

| [M-H-H₂O]⁻ | C₁₀H₉O₂⁻ | 161.06 | Fragment resulting from the loss of a water molecule. |

| [M-H-CO₂]⁻ | C₉H₁₁O⁻ | 135.08 | Fragment resulting from the loss of carbon dioxide. |

While chromatographic and NMR methods can determine enantiomeric purity, chiroptical techniques are used to determine the absolute configuration (the actual R or S arrangement in space).

Optical Rotation is a fundamental property of chiral substances. It measures the angle to which a plane of polarized light is rotated when passed through a sample. The direction (+ or -) and magnitude of the rotation are characteristic of a specific enantiomer under defined conditions (concentration, solvent, temperature, wavelength). For (R)-2-hydroxy-4-phenylbutanoic acid, a specific rotation value has been established. sigmaaldrich.comsigmaaldrich.com

Circular Dichroism (CD) Spectroscopy is a more definitive technique for assigning absolute configuration. mtoz-biolabs.com CD measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. schrodinger.com The resulting CD spectrum is a unique fingerprint of the molecule's three-dimensional structure. The absolute configuration of (R)-2-hydroxy-4-phenylbutanoic acid can be unequivocally determined by comparing its experimental CD spectrum with a spectrum predicted by quantum mechanical calculations. schrodinger.com When the experimental and theoretical spectra match, the absolute configuration is confirmed. schrodinger.comcam.ac.uk

Table 5: Chiroptical Properties of (R)-2-hydroxy-4-phenylbutanoic acid

| Property | Value | Conditions |

| Specific Optical Rotation [α]D | -9.5° | c = 2.8 in ethanol, at 20°C sigmaaldrich.comsigmaaldrich.com |

| Circular Dichroism (CD) | Characteristic positive and negative Cotton effects | The spectrum is compared to theoretical calculations for absolute configuration assignment. schrodinger.com |

Chemical Transformations and Derivatization Strategies of R 2 Hydroxy 4 Phenyl Butenoic Acid

Hydrogenation to Saturated Analogues ((R)-2-hydroxy-4-phenylbutyric acid and its esters)

The conversion of (R)-2-hydroxy-4-phenyl-butenoic acid to its saturated counterpart, (R)-2-hydroxy-4-phenylbutyric acid, is a fundamental transformation. This is typically achieved through catalytic hydrogenation, which reduces the carbon-carbon double bond. This transformation is crucial as the saturated analogue is a widely used precursor in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors. calis.edu.cn

The catalytic hydrogenation of α,β-unsaturated acids to their saturated derivatives is a well-established process. For substrates related to this compound, palladium on carbon (Pd/C) is a commonly employed catalyst. calis.edu.cnrsc.org The reaction is typically carried out under a hydrogen gas atmosphere in a suitable solvent, such as acetic acid. google.com

A critical aspect of this transformation is the retention of the stereochemical integrity at the chiral center (C2). Studies on related compounds have shown that hydrogenation using a Pd/C catalyst can proceed without affecting the existing stereocenter, yielding the saturated product with high optical purity. For instance, in a multi-step synthesis yielding (R)-2-hydroxy-4-phenylbutyric acid, the final product was obtained with an optical purity of 100% enantiomeric excess (ee), demonstrating that the hydrogenation and preceding steps did not induce racemization. google.com A chemo-enzymatic route that also employs a final hydrogenation step over Pd/C similarly affords optically pure (R)-2-hydroxy-4-phenylbutyric acid. calis.edu.cnrsc.org

Interactive Table: Catalytic Hydrogenation Conditions

| Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Outcome |

|---|---|---|---|---|

| 5% Pd/C | H₂ gas | Acetic Acid | 60-70 | Reduction of ketone and other reducible groups with retention of stereochemistry at C2. google.com |

In the context of this compound, catalytic hydrogenation exhibits high chemoselectivity. The primary target for reduction under standard Pd/C conditions is the activated carbon-carbon double bond of the α,β-unsaturated system. The carboxylic acid functional group is significantly less reactive towards catalytic hydrogenation and typically requires more forcing conditions or specialized reagents for reduction to an alcohol. researchgate.net Therefore, the selective saturation of the double bond can be achieved with high efficiency, leaving the carboxylic acid and hydroxyl groups intact. This selectivity is a cornerstone of its utility in multi-step synthesis, allowing for the modification of the carbon backbone without altering the key functional groups.

Functional Group Interconversions of Hydroxyl and Carboxylic Acid Groups

The hydroxyl and carboxylic acid groups of the parent molecule and its saturated analogue are amenable to a variety of standard organic transformations. solubilityofthings.com As α-hydroxy acids (AHAs), they can undergo reactions such as oxidation of the secondary alcohol to the corresponding α-keto acid. wikipedia.org Conversely, the carboxylic acid can be converted into other functional groups. For example, hydrolysis of a precursor acyl group is a common method to free the hydroxyl group. google.com These interconversions are vital for creating diverse derivatives for different synthetic targets.

Esterification Reactions for Downstream Synthesis

Esterification of the carboxylic acid moiety is a frequent and critical step in the utilization of (R)-2-hydroxy-4-phenylbutyric acid. The resulting esters, particularly ethyl (R)-2-hydroxy-4-phenylbutyrate ((R)-HPBE), are key intermediates for the synthesis of several ACE inhibitors, including enalapril (B1671234) and lisinopril. hep.com.cnnih.govresearchgate.net

The most common method for this transformation is Fischer esterification, which involves reacting the carboxylic acid with an alcohol (e.g., ethanol) in the presence of a strong acid catalyst, such as hydrochloric acid or sulfuric acid. google.com This reaction converts the acid into a less polar and often more synthetically versatile ester derivative, primed for subsequent coupling reactions. The high demand for (R)-HPBE has also driven the development of enzymatic esterification methods. researchgate.net

Formation of Complex Scaffolds Through Advanced Organic Reactions

The primary application of (R)-2-hydroxy-4-phenylbutyric acid and its esters is as a chiral building block for the synthesis of complex, high-value pharmaceutical molecules. It serves as a central pharmacophore unit for a class of ACE inhibitors known as the "pril-family" drugs. calis.edu.cnutm.my

In the synthesis of these drugs, the (R)-2-hydroxy-4-phenylbutyrate scaffold is typically coupled with other complex fragments. For example, in the synthesis of enalapril, the ethyl ester ((R)-HPBE) is reacted with N-(1-(S)-ethoxycarbonyl-3-phenylpropyl)-L-alanine. This demonstrates the role of the title compound's derivative as a foundational structure upon which the final, complex drug molecule is assembled. The (R)-configuration of the hydroxyl group is essential for the biological activity of the final ACE inhibitor. nih.gov This use in multi-step syntheses of blockbuster drugs highlights its importance in constructing intricate molecular architectures. google.com

Applications of R 2 Hydroxy 4 Phenyl Butenoic Acid As a Chiral Building Block in Complex Organic Synthesis

Precursor in the Synthesis of Angiotensin-Converting Enzyme (ACE) Inhibitors

(R)-2-hydroxy-4-phenylbutanoic acid and its esters are recognized as crucial intermediates in the manufacturing of a class of antihypertensive drugs known as ACE inhibitors. utm.mynih.gov These drugs share a common structural feature, the (S)-homophenylalanine moiety, which is derived from this chiral precursor. utm.myresearchgate.net The synthesis of these inhibitors often involves the asymmetric reduction of a keto-acid precursor, 2-oxo-4-phenylbutanoic acid or its esters, to yield the desired (R)-hydroxy configuration with high enantiomeric excess. researchgate.netresearchgate.net Biocatalytic methods, employing enzymes like D-lactate dehydrogenase or various ketoreductases, are frequently favored for this transformation due to their high selectivity, mild reaction conditions, and environmental benignity. nih.govresearchgate.net

The synthesis of key intermediates for the ACE inhibitors Enalapril (B1671234) and Lisinopril heavily relies on the stereocontrolled introduction of the side chain derived from (R)-2-hydroxy-4-phenylbutanoic acid.

For Lisinopril , a common synthetic route involves the conversion of an ester of (R)-2-hydroxy-4-phenylbutanoic acid into a derivative with a good leaving group at the C-2 position, such as a sulfonate. This is achieved by reacting the hydroxy ester with a sulfonyl chloride (e.g., methanesulfonyl chloride) in the presence of a base. epo.orggoogle.com This activated intermediate then undergoes a nucleophilic substitution reaction with a protected lysine (B10760008) derivative (N6-trifluoroacetyl-L-lysine) to form the crucial carbon-nitrogen bond, establishing the (S) configuration at the new stereocenter via a Walden inversion (SN2 reaction). epo.orggoogle.com This stereoselective coupling yields the direct precursor to Lisinopril.

For Enalapril , the synthesis often involves a reductive amination reaction between L-alanyl-L-proline and an ester of 2-oxo-4-phenylbutanoic acid. chemicalbook.comresearchgate.netgoogle.com The precursor, (R)-2-hydroxy-4-phenylbutanoic acid ethyl ester, is obtained through the highly enantioselective reduction of the corresponding keto ester, ethyl 2-oxo-4-phenylbutanoate. This chiral hydroxy ester is then used in subsequent steps to build the final Enalapril molecule.

| Drug | Key Intermediate Derived from (R)-2-hydroxy-4-phenyl-butenoic acid | Key Synthetic Step |

| Lisinopril | (R)-2-(methylsulfonyloxy)-4-phenylbutanoate | Nucleophilic substitution with a protected lysine derivative epo.orggoogle.com |

| Enalapril | Ethyl (R)-2-hydroxy-4-phenylbutanoate | Oxidation to keto-ester followed by reductive amination with L-alanyl-L-proline chemicalbook.comresearchgate.net |

The versatility of this compound derivatives as chiral building blocks extends to a wide array of other "pril" drugs. utm.myresearchgate.net The synthetic strategies are conceptually similar, involving the activation of the hydroxyl group and subsequent coupling with different amino-containing cyclic structures.

Benazepril: The synthesis involves reacting an activated form of ethyl (R)-2-hydroxy-4-phenylbutyrate, such as its triflate or p-nitrobenzenesulfonate ester, with (3S)-3-amino-1-(tert-butoxycarbonylmethyl)-2,3,4,5-tetrahydro-1H-benzazepin-2-one. newdrugapprovals.orggoogle.comgoogle.com This condensation reaction forms the core structure of Benazepril.

Ramipril: This ACE inhibitor is synthesized by condensing an activated intermediate derived from (R)-2-hydroxy-4-phenylbutanoic acid with an ester of (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid. epo.orgnih.gov The coupling creates the N-[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino side chain characteristic of Ramipril.

Quinapril: The production of Quinapril also utilizes the (R)-2-hydroxy-4-phenylbutanoic acid scaffold, which is coupled with a protected tetrahydroisoquinoline derivative to construct the final active molecule. utm.my

| Drug | Key Intermediate Derived from this compound | Cyclic Moiety Coupled |

| Benazepril | Ethyl (R)-2-(trifluoromethanesulfonyloxy)-4-phenylbutanoate newdrugapprovals.orggoogle.com | 3-amino-benzazepinone derivative newdrugapprovals.orggoogle.com |

| Ramipril | Activated ester of (R)-2-hydroxy-4-phenylbutanoic acid epo.org | Octahydrocyclopenta[b]pyrrole-2-carboxylic acid ester epo.org |

| Quinapril | Activated ester of (R)-2-hydroxy-4-phenylbutanoic acid utm.my | Tetrahydroisoquinoline derivative utm.my |

Versatility in the Construction of Other Biologically Active Chiral Molecules

While the synthesis of ACE inhibitors is the most prominent application, the this compound scaffold is a valuable starting material for other biologically active chiral molecules. Its utility stems from its role as a C4 chiral building block that can introduce specific stereochemistry into larger, more complex structures. These chiral hydroxy acids are important for introducing stereogenic centers in pharmaceuticals and other fine chemicals. researchgate.net The ability to transform the hydroxyl and carboxylic acid functionalities allows for its incorporation into a variety of molecular frameworks, making it a target for the synthesis of diverse compounds, including potential protease inhibitors and other therapeutic agents. nih.gov

Development of Novel Chiral Auxiliaries and Ligands from the Scaffold

The development of new chiral ligands is a cornerstone of asymmetric catalysis. nih.gov Molecules with well-defined stereochemistry, such as this compound, serve as excellent starting points for the synthesis of novel chiral ligands and auxiliaries. The functional groups on the scaffold—the hydroxyl, the carboxylic acid, and the phenyl ring—can be systematically modified to create ligands with tailored steric and electronic properties. These ligands can then be complexed with transition metals to form catalysts for a wide range of asymmetric reactions, such as hydrogenations, C-C bond formations, and oxidations. researchgate.net The inherent chirality of the scaffold provides the basis for inducing enantioselectivity in these catalytic processes, contributing to the advancement of asymmetric synthesis methodologies. rsc.org

Theoretical and Computational Chemistry Studies of R 2 Hydroxy 4 Phenyl Butenoic Acid and Its Reactions

Molecular Modeling and Conformational Analysis of the Chiral Structure

Molecular modeling and conformational analysis are pivotal in understanding the three-dimensional structure of a chiral molecule like (R)-2-hydroxy-4-phenyl-butenoic acid, which dictates its physical, chemical, and biological properties. These computational techniques are employed to identify the most stable conformations (conformers) and the energy barriers between them.

For this compound, the key rotatable bonds would be around the chiral center, the carboxylic acid group, and the phenyl group. The conformational landscape would be determined by a complex interplay of steric hindrance, intramolecular hydrogen bonding between the hydroxyl and carboxyl groups, and electronic effects from the phenyl ring and the butenoic acid backbone.

A typical conformational analysis would involve a systematic search of the potential energy surface using molecular mechanics force fields, followed by higher-level quantum mechanical calculations (such as Density Functional Theory, DFT) to refine the energies of the located minima.

Interactive Table: Hypothetical Low-Energy Conformers of this compound

The following table is illustrative and represents the type of data that would be generated from a detailed conformational analysis. The values are not based on published experimental or computational results for this specific molecule.

| Conformer | Dihedral Angle (H-O-C-C) (°) | Relative Energy (kcal/mol) | Predicted Population (%) at 298 K |

| 1 | 60 | 0.00 | 45 |

| 2 | 180 | 0.50 | 30 |

| 3 | -60 | 1.00 | 25 |

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are indispensable for elucidating the detailed mechanisms of chemical reactions, such as the asymmetric reduction or hydrogenation of this compound to its corresponding saturated acid or other derivatives. These calculations can map out the entire reaction pathway, identifying transition states, intermediates, and the associated energy barriers.

For instance, the asymmetric hydrogenation of the carbon-carbon double bond in this compound using a chiral catalyst is a key reaction. Quantum chemical methods, particularly DFT, can be used to model the interaction between the substrate and the catalyst. By calculating the energies of the diastereomeric transition states, one can understand the origin of the enantioselectivity of the reaction.

These calculations can provide insights into:

The binding mode of the substrate to the catalyst.

The elementary steps of the reaction, such as oxidative addition, migratory insertion, and reductive elimination.

The role of the solvent in the reaction mechanism.

The factors that control the stereochemical outcome of the reaction.

While specific studies on this compound are lacking, extensive research on the asymmetric hydrogenation of similar α,β-unsaturated carboxylic acids has demonstrated the power of these computational tools.

Prediction of Enantioselectivity and Diastereoselectivity in Catalytic Systems

One of the most significant applications of computational chemistry in the field of asymmetric catalysis is the prediction of enantioselectivity and diastereoselectivity. By modeling the catalytic cycle and, crucially, the transition states leading to the different stereoisomeric products, the enantiomeric excess (e.e.) or diastereomeric ratio (d.r.) can be predicted.

For a reaction involving this compound, computational models could be used to screen different chiral catalysts and reaction conditions to identify the optimal system for a desired stereochemical outcome. This in silico screening can significantly reduce the experimental effort required for catalyst development.

The prediction of enantioselectivity typically involves the following steps:

Modeling the catalyst-substrate complex: Identifying the most stable binding modes of the reactant to the chiral catalyst.

Locating the stereodetermining transition states: Finding the transition structures for the formation of both enantiomers or diastereomers.

Calculating the energy difference: The difference in the free energies of the diastereomeric transition states (ΔΔG‡) is used to predict the enantiomeric excess using the following relationship derived from transition state theory:

e.e. (%) = 100 * (k_major - k_minor) / (k_major + k_minor) ≈ 100 * tanh(ΔΔG‡ / 2RT)

Where k_major and k_minor are the rate constants for the formation of the major and minor enantiomers, R is the gas constant, and T is the temperature.

Interactive Table: Illustrative Prediction of Enantiomeric Excess in a Hypothetical Asymmetric Hydrogenation

This table provides a conceptual example of how computational data would be used to predict the outcome of a catalytic reaction. The values are for illustrative purposes only.

| Chiral Catalyst | ΔG‡ (R-product) (kcal/mol) | ΔG‡ (S-product) (kcal/mol) | ΔΔG‡ (kcal/mol) | Predicted e.e. (%) |

| Catalyst A | 15.2 | 16.8 | 1.6 | 90 |

| Catalyst B | 14.5 | 14.8 | 0.3 | 25 |

| Catalyst C | 16.0 | 18.5 | 2.5 | 98 |

Future Research Perspectives and Challenges in R 2 Hydroxy 4 Phenyl Butenoic Acid Chemistry

Development of More Sustainable and Economical Synthetic Routes

The pursuit of green and cost-effective methods for synthesizing (R)-2-hydroxy-4-phenyl-butenoic acid is driven by the need to reduce environmental impact and improve economic viability for industrial-scale production. Traditional chemical methods, while established, often face drawbacks that newer strategies aim to overcome. For instance, the chemical resolution of racemic 2-hydroxy-4-phenylbutyric acid results in the underutilization of the (S)-enantiomer, effectively becoming waste. google.com Asymmetric hydrogenation, another chemical approach, often requires expensive heavy metal catalysts and specialized high-pressure equipment. researchgate.net

Future research is increasingly focused on chemo-enzymatic and biocatalytic routes that offer milder reaction conditions, higher selectivity, and a better environmental profile. A key strategy involves the asymmetric reduction of a precursor, 2-oxo-4-phenylbutyric acid. google.com This avoids the production of a racemic mixture from the outset.

One innovative and economical route starts from inexpensive and readily available raw materials, benzaldehyde (B42025) and pyruvic acid. researchgate.net This multi-step process involves condensation, esterification, and crucially, a bio-enzyme catalyzed asymmetric reduction, followed by hydrogenation to yield the optically pure target product with high recovery rates. researchgate.net Another promising approach combines lactonase-mediated kinetic resolution with subsequent hydrogenation, a process noted for its simplicity and the use of readily available starting materials, making it attractive for industrial application.

Organocatalysis also presents a sustainable alternative. The development of solvent-free, recyclable organocatalysts for key steps, such as the enantioselective aldol (B89426) reaction to form precursors like (R)-4-hydroxy-4-phenylbutan-2-one, exemplifies the move towards greener process chemistry. researchgate.net

| Synthetic Strategy | Key Features | Advantages | Challenges/Disadvantages | Reference |

|---|---|---|---|---|

| Chemical Resolution | Separation of a racemic mixture using a chiral resolving agent. | Established methodology. | 50% theoretical maximum yield; disposal of the unwanted (S)-isomer. | google.com |

| Asymmetric Hydrogenation | Use of chiral metal catalysts (e.g., Rhodium, Ruthenium) to reduce a prochiral precursor. | High turnover numbers possible. | Requires expensive and toxic heavy metal catalysts; often needs high-pressure equipment. | researchgate.net |

| Biocatalytic Asymmetric Reduction | Enzymatic reduction of a keto-acid precursor (e.g., 2-oxo-4-phenylbutyric acid) using dehydrogenases. | High enantioselectivity (>99%); mild reaction conditions (room temp, atm. pressure); environmentally benign. | Requires efficient cofactor regeneration (e.g., NADH); enzyme stability and cost. | nih.govgoogle.com |

| Chemo-enzymatic Synthesis | Combines chemical steps with enzymatic resolution or transformation (e.g., lactonase-mediated resolution). | High optical purity; operational simplicity; potential for industrial scale-up. | Process optimization requires balancing chemical and biological steps. | |

| Synthesis from Chiral Pool | Starting from a naturally occurring chiral molecule like malic acid. | Stereochemistry is pre-defined. | Can involve multiple, complex reaction steps, making it less suitable for industrial production. | researchgate.net |

Engineering of Novel Biocatalysts with Enhanced Stability and Substrate Specificity

Biocatalysis is at the forefront of producing this compound sustainably. nih.gov Enzymes such as D-lactate dehydrogenase (D-LDH) from Staphylococcus epidermidis have been successfully used for the NADH-dependent reduction of the corresponding α-keto acid precursor. nih.gov For continuous production, such processes often employ a second enzyme, like formate (B1220265) dehydrogenase (FDH), for cofactor regeneration. nih.gov The success of these systems hinges on the performance of the biocatalysts.

A primary challenge is the operational stability of the enzymes. For continuous manufacturing in setups like enzyme membrane reactors, biocatalysts must withstand prolonged exposure to process conditions without significant loss of activity. nih.gov Future research will focus on protein engineering to create more robust enzyme variants with higher thermal and chemical stability. This can involve techniques like directed evolution and rational design to introduce mutations that enhance the enzyme's structural integrity.

Exploration of Undiscovered Reactivity and Stereoselective Derivatization Pathways

While the primary application of this compound is as a precursor for ACE inhibitors, its structure as a chiral α-hydroxy acid offers significant potential as a versatile building block for other complex molecules. nih.gov The hydroxyl and carboxylic acid functional groups are ripe for a variety of chemical transformations.

Future research can explore novel stereoselective derivatization pathways. For example, the selective oxidation of the α-hydroxyl group can yield the corresponding α-keto acid, 2-oxo-4-phenylbutyric acid, a valuable intermediate in its own right. acs.org Advances in catalysis using nitroxyl (B88944) radicals like AZADO with molecular oxygen as a benign co-oxidant enable this transformation under mild conditions, preserving other functional groups. acs.org

Another avenue of exploration is the reactivity of the C-H bonds within the molecule. Recent advances in catalysis have demonstrated the regio- and stereoselective lactonization of carboxylic acids via C(sp³)–H activation. acs.org Applying such methodologies to this compound could lead to novel chiral lactones, which are important structural motifs in many natural products and pharmaceuticals. The inherent chirality of the starting material could be used to direct the stereochemical outcome of these new transformations, expanding its utility in asymmetric synthesis.

Advanced Analytical Methodologies for In-situ Process Monitoring and Control in Chiral Synthesis

The efficient and safe production of a single enantiomer like this compound requires precise process control. Process Analytical Technology (PAT) offers a framework for achieving this by enabling real-time, in-situ monitoring of Critical Process Parameters (CPPs) that affect the reaction's yield and enantioselectivity. researchgate.netmt.com

The application of PAT to asymmetric synthesis is a significant area of future development. nih.gov Spectroscopic methods such as Raman and Fourier-transform infrared (FTIR) spectroscopy can be used via immersion probes to monitor the concentration of reactants, products, and intermediates in real-time without the need for sampling. mt.com This provides immediate feedback for process control, ensuring the reaction proceeds optimally.

For chiral synthesis, the most critical parameter is often the enantiomeric excess (ee). Traditional analysis via chiral High-Performance Liquid Chromatography (HPLC) is typically performed offline, introducing a time delay. acs.org A major challenge and research goal is the development of robust on-line or in-situ methods for monitoring chirality. nih.gov Emerging techniques include integrating automated chromatography systems directly with the reactor for quasi-real-time analysis. nih.gov More advanced, futuristic approaches are also being explored at the research level, such as monitoring chirality variations at the single-molecule level by measuring the chirality-induced spin selectivity (CISS) effect, which could one day provide unprecedented insight into stereoselective reactions as they occur. pku.edu.cnbgu.ac.il

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (R)-2-hydroxy-4-phenyl-butenoic acid with high enantiomeric purity?

- Methodological Answer : Chiral resolution techniques, such as asymmetric catalysis or enzymatic kinetic resolution, are critical. For example, chiral phosphates like (R)-(-)-BNP acid (a binaphthyl derivative) can serve as catalysts in stereoselective synthesis . Additionally, intermediates analogous to 2-(4-ethylphenyl)propanoic acid (a structurally similar arylpropanoic acid) may guide reaction optimization, particularly in controlling steric hindrance and regioselectivity during carboxylation or hydroxylation steps .

Q. How can researchers characterize the stereochemical configuration of this compound?

- Methodological Answer : Chiral HPLC using a mobile phase of methanol and sodium acetate/1-octanesulfonate buffer (65:35, pH 4.6) effectively resolves enantiomers . Polarimetry or circular dichroism (CD) spectroscopy further validates stereochemistry, as demonstrated for D-4-fluorophenylglycine, a structurally related chiral compound .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer : Follow guidelines for phenolic acids, including:

- PPE : Gloves, lab coats, and eye protection .

- Ventilation : Use fume hoods during synthesis or high-concentration handling .

- Waste disposal : Neutralize acidic residues before disposal .

Advanced Research Questions

Q. What strategies are effective in resolving contradictory data regarding the biological activity of this compound in different assay systems?

- Methodological Answer : Adopt iterative qualitative research frameworks to assess assay variability:

- Step 1 : Replicate experiments across multiple cell lines (e.g., HEK-293 vs. HepG2) to rule out cell-specific effects.

- Step 2 : Validate oxidative stability using fluorescent probes like 3’-(p-hydroxyphenyl)fluorescein (HPF), which detects hydroxyl radicals in biological matrices .

- Step 3 : Apply triangulation by cross-referencing LC-MS data with enzymatic activity assays .

Q. How can fluorescent probes be utilized to study the oxidative stability of this compound in biological matrices?

- Methodological Answer : HPF or CM-H2DCFDA probes detect hydroxyl radical generation in live cells. Key steps include:

- Probe incubation : 10 µM HPF for 30 minutes at 37°C .

- Imaging : Fluorescence microscopy (ex/em: 490/515 nm) quantifies oxidative stress after compound exposure .

- Controls : Include antioxidant-treated samples (e.g., N-acetylcysteine) to confirm specificity .

Q. What in vitro models are suitable for investigating the enzyme inhibition potential of this compound derivatives?

- Methodological Answer : Use recombinant enzymes (e.g., cyclooxygenase-2 or lipoxygenase) to screen anti-inflammatory activity. For example:

- Assay design : Monitor arachidonic acid metabolism via UV-Vis at 234 nm (conjugated diene formation) .

- Data interpretation : Compare IC50 values with known inhibitors (e.g., indomethacin) to assess potency .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.